4-Cyanophenyl nitrite
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Overview
Description
4-Cyanophenyl nitrite is an organic compound characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further bonded to a nitrite group (-NO2). This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanophenyl nitrite can be synthesized through several methods. One common approach involves the nitration of 4-cyanophenyl derivatives. For instance, the nitration of 4-cyanophenyl acetic acid can yield this compound under controlled conditions. The reaction typically requires a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The nitrite group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanophenyl nitrite finds applications in several scientific research areas:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 4-cyanophenyl nitrite involves its interaction with various molecular targets. The nitrite group can undergo redox reactions, influencing cellular processes. The cyano group can participate in nucleophilic addition reactions, affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylacetic acid: Similar in structure but with an acetic acid group instead of a nitrite group.
4-Cyanobenzoic acid: Contains a carboxylic acid group instead of a nitrite group.
4-Cyano-2,6-dinitrophenyl: Contains additional nitro groups, making it more reactive.
Uniqueness
4-Cyanophenyl nitrite is unique due to the presence of both cyano and nitrite groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
147297-34-5 |
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Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(4-cyanophenyl) nitrite |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)11-9-10/h1-4H |
InChI Key |
AIMPUEUWJGKLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)ON=O |
Origin of Product |
United States |
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